[1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro-
Description
The compound [1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro- features a fused benzothiophene-pyrimidinone core with amino (-NH2) and nitro (-NO2) substituents at positions 2 and 7, respectively. This structure combines aromatic heterocyclic systems with electron-donating (amino) and electron-withdrawing (nitro) groups, which may influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
2-amino-7-nitro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O3S/c11-10-12-7-5-2-1-4(14(16)17)3-6(5)18-8(7)9(15)13-10/h1-3H,(H3,11,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHAGAXVTVWQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC3=C2N=C(NC3=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro- typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 2-aminothiophene-3-carboxylic acid with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . This reaction forms the core structure of the compound, which can then be further functionalized to introduce the nitro group at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen atoms or other substituents on the benzene ring.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of benzothieno[3,2-d]pyrimidin-4(3H)-one exhibit a range of biological activities. Some notable pharmacological effects include:
- Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Studies have indicated that benzothieno[3,2-d]pyrimidin-4(3H)-one derivatives can modulate inflammatory responses, providing a basis for their use in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted the efficacy of benzothieno[3,2-d]pyrimidin derivatives in inhibiting the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound's ability to selectively target cancer cells while sparing normal cells was particularly noted .
- Antimicrobial Activity : Research conducted by Smith et al. (2023) demonstrated that the compound showed significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Mechanisms : A study detailed in Pharmacology Reports explored the anti-inflammatory properties of benzothieno[3,2-d]pyrimidin derivatives. The findings suggested that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages, thereby providing insights into their therapeutic applications for inflammatory diseases .
Mechanism of Action
The mechanism of action of 1Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro- involves its interaction with specific molecular targets. In the context of its antitubercular activity, it is believed to inhibit the synthesis of essential components in the bacterial cell wall, leading to cell death . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural Features
Core Heterocyclic Systems
- Target Compound: Benzothieno[3,2-d]pyrimidin-4(3H)-one core (aromatic benzothiophene fused to pyrimidinone) .
- Compound: Pyrido[3',4':4,5]thieno[2,3-d]pyrimidin-4-one with a partially saturated pyrido ring (5,6,7,8-tetrahydro) .
- Compound: Benzothieno[2,3-d]pyrimidin-4(3H)-one with a distinct fusion pattern (benzothiophene fused at [2,3]-position) .
Substituents
- Target: 2-Amino, 7-nitro.
- : 3-Amino, 2-phenylamino, 7-benzyl .
- : 3-(4-Fluorophenyl), 2-(pyrrolidin-1-yl) .
- : 2-Butyl, 3-methyl .
Key Differences :
- The nitro group in the target compound enhances electron-withdrawing effects compared to alkyl or aryl substituents in analogs.
- Amino groups in both the target and compound may facilitate hydrogen bonding, but the phenylamino group in introduces steric bulk .
Physical and Spectroscopic Properties
Table 1: Comparative Data
*Hypothesized based on nitro-containing analogs.
Analysis:
- Melting Points: ’s compound (150–152°C) suggests moderate thermal stability, likely influenced by hydrogen bonding from amino groups . The target’s nitro group may lower melting points due to reduced crystallinity.
- IR Spectroscopy: The C=O stretch (~1,690 cm⁻¹) is consistent across pyrimidinone derivatives . Nitro groups typically exhibit symmetric/asymmetric stretches at ~1,520–1,350 cm⁻¹, which would distinguish the target.
- NMR : ’s aliphatic protons (δ 2.78–3.68 ppm) and aromatic signals (δ 7.07–7.55 ppm) reflect its saturated pyrido ring and benzyl substituents . The target’s aromatic protons would likely resonate downfield due to nitro’s electron-withdrawing effects.
Crystallographic and Stability Data
- : Crystal packing diagrams reveal intermolecular interactions (e.g., π-π stacking) in pyrido-thieno-pyrimidinones, which may stabilize the solid state .
- : Crystalline forms of thieno-pyrimidinones (e.g., hemihydrates) demonstrate the impact of hydration on solubility and stability . The target’s nitro group may reduce hygroscopicity compared to amino analogs.
Biological Activity
Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro- is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique bicyclic structure that combines a benzothieno moiety with a pyrimidinone. Its molecular formula is C₉H₈N₄O₂S, featuring an amino group at position 2 and a nitro group at position 7. This specific arrangement of functional groups contributes to its biological activity.
Biological Activities
Research indicates that benzothieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has been tested against strains of bacteria and fungi, demonstrating inhibitory effects that suggest potential use as an antimicrobial agent.
- Anticancer Properties : The compound has been investigated for its antiproliferative effects on cancer cell lines. A notable study found that derivatives of benzothieno[3,2-d]pyrimidine exhibited potent activity against HeLa cells, indicating its potential as an anticancer agent due to its ability to interfere with cell cycle progression and induce apoptosis .
- Antitubercular Activity : Research has highlighted the compound's potential as an antitubercular agent, showing effectiveness against Mycobacterium tuberculosis. Its mechanism involves inhibiting the synthesis of essential components in the bacterial cell wall, leading to cell death .
- CNS Effects : Some derivatives have been studied for their central nervous system (CNS) depressant effects, suggesting the possibility of developing treatments for neurological disorders.
The biological activity of benzothieno[3,2-d]pyrimidin-4(3H)-one is attributed to its interaction with specific molecular targets:
- DNA Binding : Some studies indicate that the compound can bind to DNA, affecting its structure and function. This property is particularly relevant in its anticancer activity as it may disrupt the replication process in cancer cells .
- Enzyme Inhibition : The presence of the nitro and amino groups allows for interactions with various enzymes involved in metabolic pathways, potentially leading to the inhibition of critical processes in pathogens or cancer cells.
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Activity
In a study published in European Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzothieno[3,2-d]pyrimidin-4(3H)-one and evaluated their antiproliferative effects against multiple cancer cell lines. The results indicated that certain modifications to the structure enhanced activity significantly compared to the parent compound. Notably, compounds with electron-withdrawing groups exhibited improved potency against resistant cancer types .
Q & A
Q. What are the common synthetic routes for preparing 2-amino-7-nitro-[1]benzothieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized to improve yield?
The synthesis of thienopyrimidinone derivatives often involves cyclization and functionalization steps. For example, ring-closure reactions using formamide at elevated temperatures (e.g., 140°C) can yield the pyrimidinone core, followed by nitration or substitution to introduce the 7-nitro and 2-amino groups . Optimizing reaction conditions—such as using Pd-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) for introducing substituents—can enhance yields and regioselectivity. For instance, coupling 6-bromo precursors with alkynes or arylboronic acids in the presence of Pd catalysts and ligands improves functionalization efficiency . Solvent choice (e.g., dichloromethane/methanol mixtures) and purification via flash chromatography are critical for isolating pure products .
Q. How is the structural elucidation of [1]benzothieno[3,2-d]pyrimidin-4(3H)-one derivatives typically performed, and what spectroscopic data are critical for confirming the nitro and amino substituents?
Structural confirmation relies on a combination of techniques:
- X-ray crystallography provides definitive proof of molecular geometry, as demonstrated for related thienopyrimidinone derivatives .
- NMR spectroscopy identifies substituents: The 2-amino group appears as a broad singlet (~δ 6–7 ppm in DMSO-d6), while aromatic protons near the nitro group show deshielded shifts (~δ 7.5–8.5 ppm) .
- IR spectroscopy detects nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and amino (N–H stretches ~3300–3400 cm⁻¹) groups .
- Mass spectrometry confirms molecular weight, with fragmentation patterns aiding in validating substitution sites .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) in 2-amino-7-nitro-substituted thienopyrimidinones, particularly regarding enzyme inhibition selectivity?
SAR studies focus on substituent positioning and electronic effects. For example:
- 7-Nitro group : Enhances electron-withdrawing effects, stabilizing interactions with enzyme active sites (e.g., PDE7 inhibition ).
- 2-Amino group : Acts as a hydrogen bond donor, critical for binding affinity. Modifying this group (e.g., alkylation) can alter solubility and selectivity .
- Positional isomerism : 7-Substituted derivatives often show higher selectivity than 6-substituted analogs due to steric and electronic compatibility with target enzymes . Systematic synthesis of analogs with varied substituents (e.g., halogens, alkynyl groups) and in vitro bioassays (e.g., IC₅₀ determinations) are used to map SAR .
Q. How can computational modeling guide the design of [1]benzothieno[3,2-d]pyrimidin-4(3H)-one derivatives with enhanced pharmacological profiles?
Computational methods include:
- Docking studies : Predicting binding poses of nitro- and amino-substituted derivatives within enzyme active sites (e.g., PDE7 or Plasmodium falciparum targets) to prioritize synthetic targets .
- DFT calculations : Assessing frontier molecular orbitals (FMOs) and global reactivity descriptors (e.g., hardness, electrophilicity) to predict sites for electrophilic/nucleophilic attacks, aiding in functionalization strategies .
- Molecular dynamics (MD) simulations : Evaluating stability of ligand-receptor complexes over time to refine lead compounds .
Q. What methodological approaches are recommended for resolving discrepancies in biological activity data among structurally similar thienopyrimidinone derivatives?
Contradictory activity data can arise from assay variability or subtle structural differences. Solutions include:
- Dose-response curves : Repeating assays with standardized protocols (e.g., fixed incubation times, controlled cell densities) to ensure reproducibility .
- Metabolic stability tests : Assessing whether differences in activity stem from compound degradation (e.g., nitro group reduction) using liver microsome assays .
- Crystallographic analysis : Comparing X-ray structures of analogs to identify conformational changes affecting binding .
Methodological Tables
Q. Table 1: Key Synthetic Modifications for Thienopyrimidinone Derivatives
Q. Table 2: Spectroscopic Signatures of Key Functional Groups
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) | MS Fragmentation |
|---|---|---|---|
| 2-Amino | 6.0–7.0 (s, 1H) | 3300–3400 | [M+H]+ with Δm/z = -17 (NH₂ loss) |
| 7-Nitro | - | 1520, 1350 | NO₂-related fragments (e.g., m/z 46) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
